![molecular formula C27H25ClN2O3 B2441265 2-(3-氯苯基)-4-乙氧基-N-[2-(3-甲氧基苯基)乙基]喹啉-6-甲酰胺 CAS No. 1114831-11-6](/img/structure/B2441265.png)

2-(3-氯苯基)-4-乙氧基-N-[2-(3-甲氧基苯基)乙基]喹啉-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

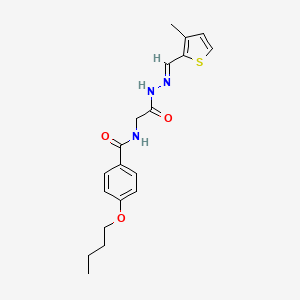

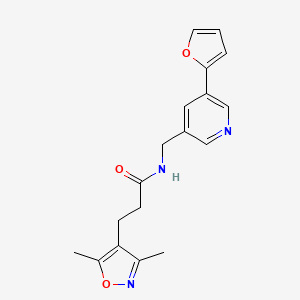

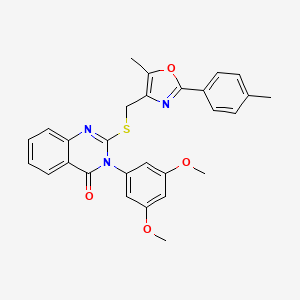

The compound “2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a quinoline ring, an amide linkage, and ether linkages .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring system, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. Additionally, the molecule contains ether linkages and an amide linkage, which could potentially participate in hydrogen bonding interactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, in general, compounds containing quinoline rings, ether linkages, and amide linkages can undergo a variety of chemical reactions. For example, the quinoline ring can participate in electrophilic aromatic substitution reactions, the ether linkage can be cleaved under acidic conditions, and the amide linkage can participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the quinoline ring, ether linkages, and amide linkage would likely contribute to its overall polarity, solubility, and stability .科学研究应用

- CEQ 因其作为抗癌剂的潜力而备受关注。研究人员探索了其对癌细胞系的影响,研究了其作用机制,并评估了其抑制肿瘤生长的功效。 该化合物独特的结构可能有助于其对癌细胞的选择性细胞毒性 .

- CEQ 具有抗氧化特性,使其在对抗氧化应激方面发挥作用。作为自由基清除剂,它有助于保护细胞免受活性氧物质的损害。 此特性可能对预防与年龄相关的疾病和促进整体健康有影响 .

- 研究人员调查了 CEQ 对神经元健康的影响。其调节神经递质系统和预防神经退行性疾病(如阿尔茨海默病)的能力令人关注。 研究人员正在探索其作为神经保护剂的潜力 .

- CEQ 通过抑制促炎细胞因子和酶来发挥抗炎作用。 研究人员已经探索了其在缓解炎症相关疾病(如关节炎和炎症性肠病)中的作用 .

- CEQ 显示出作为抗菌剂的潜力。研究集中在其对抗细菌、真菌和寄生虫的活性。 研究人员正在探索其在开发新型抗生素或抗真菌药物中的潜力 .

- CEQ 独特的结构和溶解度特性使其适用于药物递送应用。 研究人员已将其纳入纳米颗粒、胶束或脂质体中,以增强药物稳定性、生物利用度和靶向递送 .

抗癌研究

自由基清除

神经保护作用

抗炎活性

抗菌特性

药物递送系统

未来方向

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Additionally, if this compound is found to have biological activity, studies could be conducted to elucidate its mechanism of action .

作用机制

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other quinoline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression

Pharmacokinetics

Quinoline derivatives are generally well-absorbed and widely distributed in the body . The compound’s ethoxy and methoxy groups may enhance its lipophilicity, potentially improving its absorption and distribution .

Result of Action

Quinoline derivatives are known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability may be affected by oxidative conditions, while its efficacy may be influenced by the presence of competing ligands or changes in target expression levels .

属性

IUPAC Name |

2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN2O3/c1-3-33-26-17-25(19-7-5-8-21(28)15-19)30-24-11-10-20(16-23(24)26)27(31)29-13-12-18-6-4-9-22(14-18)32-2/h4-11,14-17H,3,12-13H2,1-2H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIIYIPTURHDNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCCC3=CC(=CC=C3)OC)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2441185.png)

![1-(4-fluorophenyl)-N-[5-(furan-2-yl)-2-(4-oxo-6-phenyl-1,3-diazinan-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2441186.png)

![(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B2441193.png)

![N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride](/img/structure/B2441194.png)

![Prop-2-enyl 2-[(3-formylphenoxy)methyl]benzoate](/img/structure/B2441196.png)

![(Z)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2441197.png)

![5-Fluoro-N-[(6-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2441202.png)